3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE
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Overview
Description
3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzocycloheptene, characterized by the presence of a nitro group at the 3-position and a ketone group at the 6-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE involves the condensation of acetylacetone with phenol, followed by an oxidation reaction. The initial condensation reaction forms phenol acetone, which is then oxidized to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation reactions using acetylacetone and phenol as starting materials. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one: Contains a hydroxyl group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE is unique due to the presence of both a nitro group and a ketone group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-nitro-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H11NO3/c13-11-3-1-2-8-4-5-10(12(14)15)6-9(8)7-11/h4-6H,1-3,7H2 |
InChI Key |
XBCVBYVHLCOKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2=C(C1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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